diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold . This includes the design and development of different thiazole derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer and Antiviral Activities
- Anticancer and Antiviral Properties: A study focused on novel thiopyrano[2,3-d]thiazole-6-carbaldehydes, closely related to the compound , discovered significant antimitotic activity against leukemia and promising influence on viruses like EBV, Herpes simplex, Varicella zoster, and Hepatitis C (Lozynskyi et al., 2016).
Antioxidant and Anti-inflammatory Activities
- Antioxidant and Anti-Inflammatory Effects: Another study highlighted the antioxidant and anti-inflammatory activities of thiopyrano[2,3-d]thiazoles. One specific compound showed the highest level of both activities, indicating a potential antiradical mechanism of anti-inflammatory activity (Lozynskyi et al., 2015).
Synthesis and Biological Activities
- Trypanocide Activity: Research on thiopyrano[2,3-d][1,3]thiazole derivatives synthesized through hetero-Diels-Alder reaction found that certain compounds exhibit significant trypanocide activity against Trypanosoma brucei (Zelisko et al., 2017).
- Antimicrobial Activities: A study investigating novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids revealed compounds with high levels of antioxidant activity and significant influence on various microbes including Staphylococcus aureus and Candida albicans (Lozynskyi et al., 2017).
Mechanism of Action
Future Directions
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine . The future of thiazole-based compounds looks promising with ongoing research in the design and development of different thiazole derivatives .
Properties
IUPAC Name |
diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O8S2/c1-3-27-16(22)12-11(9-7-8(20(25)26)5-6-10(9)21)13-15(19-18(24)30-13)29-14(12)17(23)28-4-2/h5-7,11-12,14,21H,3-4H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBMHTQZNUGEQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C2=C(NC(=O)S2)SC1C(=O)OCC)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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